N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide
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Overview
Description
N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, a cyanomethyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyanomethyl magnesium bromide, followed by the addition of propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The final product is purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can modulate the activity of target proteins, leading to various biological effects. The cyanomethyl group may also participate in covalent bonding with nucleophilic sites on proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide
- 4-(trifluoromethoxy)phenyl isocyanate
- 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
Uniqueness
N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide is unique due to the combination of its trifluoromethoxy and cyanomethyl groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the cyanomethyl group provides a reactive site for further chemical modifications. This combination makes the compound a versatile tool in various research and industrial applications.
Properties
IUPAC Name |
N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)19-10-4-1-9(2-5-10)3-6-11(18)17-8-7-16/h1-2,4-5H,3,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFUDPFSXHXKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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